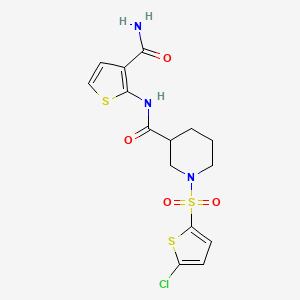

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide

Description

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide is a structurally complex small molecule featuring a piperidine core modified with two distinct pharmacophores:

- Sulfonyl Group: A 5-chlorothiophen-2-ylsulfonyl moiety attached to the piperidine nitrogen.

- Carboxamide Substituent: A 3-carbamoylthiophen-2-yl group linked to the piperidine-3-carboxamide. The carbamoyl (CONH2) group enhances hydrogen-bonding capacity, which may influence target binding or solubility .

The compound’s design integrates thiophene rings, which are known for metabolic stability and aromatic interactions in medicinal chemistry.

Properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4S3/c16-11-3-4-12(25-11)26(22,23)19-6-1-2-9(8-19)14(21)18-15-10(13(17)20)5-7-24-15/h3-5,7,9H,1-2,6,8H2,(H2,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYAIOXCIFWAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

- Molecular Formula : C14H13ClN2O2S2

- Molecular Weight : 336.84 g/mol

- CAS Number : 1099784-68-5

The structure features a piperidine ring substituted with thiophenes and a sulfonyl group, which are critical for its biological activity.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with inflammation and cancer progression.

- Antioxidant Properties : The presence of thiophene groups suggests potential antioxidant activity, which could mitigate oxidative stress in cells.

- Receptor Modulation : There is evidence that the compound may interact with various receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast cancer MCF7 cells) demonstrated significant cytotoxic effects, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 22 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

In vivo studies using animal models have shown that the compound reduces markers of inflammation. For instance:

- Mouse Model of Inflammation : Administration of the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Case Studies

-

Study on Cancer Cell Lines :

- A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on several cancer cell lines. The results indicated that it could effectively induce apoptosis through the mitochondrial pathway, suggesting a mechanism involving caspase activation.

-

Inflammation Model :

- In a study involving lipopolysaccharide-induced inflammation in mice, treatment with this compound significantly reduced paw edema and inflammatory cytokine levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from diverse pharmacological contexts:

Table 1: Structural and Functional Comparison

Key Observations

Sulfonyl Group Variations: The target compound’s 5-chlorothiophen-2-ylsulfonyl group shares similarities with BJ10976 but contrasts with analogs bearing phenyl or substituted phenyl sulfonyl groups (e.g., 3-chlorophenyl in 4–10 ).

Carboxamide Substituents :

- The 3-carbamoylthiophen-2-yl group in the target compound differs from the benzodioxin (BJ10976 ) or oxadiazole (compound 9 ) substituents in other analogs. The carbamoyl group may enhance solubility and hydrogen-bonding interactions compared to aromatic or heterocyclic substituents.

Piperidine Core Modifications :

- The target compound’s piperidine-3-carboxamide contrasts with piperidine-4-carboxamide derivatives (e.g., 4–10 ). Positional isomerism here could influence conformational flexibility and target engagement.

Synthetic Approaches :

- The target compound’s synthesis may parallel methods in , which employs EDC/DMAP coupling for carboxamide bond formation . This contrasts with nucleophilic substitution strategies used for benzothiazole-containing analogs .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step procedures, including sulfonylation of the piperidine ring and subsequent coupling of thiophene derivatives. For example, sulfonylation can be achieved using 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to activate the sulfonyl group. Carboxamide formation may require coupling agents like EDCI/HOBt or carbodiimides. Reaction optimization should focus on temperature control (0–25°C) and inert atmospheres to minimize side reactions. Similar methodologies are detailed in multi-step syntheses of pyridine and thiophene derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : and NMR to confirm regiochemistry of thiophene and piperidine moieties.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, particularly for resolving stereochemical ambiguities. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, even with challenging data such as twinning or disorder .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation.

- Disposal : Follow hazardous waste guidelines for sulfonamides and halogenated compounds. Safety protocols align with general laboratory chemical handling principles .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the sulfonylation step of this compound?

- Methodological Answer : Yield optimization requires:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl group activation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of sulfonyl chlorides.

- Stoichiometric Control : Maintain a 1.2:1 molar ratio of sulfonyl chloride to piperidine intermediate to avoid over-sulfonylation.

- Reaction Monitoring : Use TLC or HPLC to track completion and minimize side products. These strategies are adapted from controlled syntheses of polycationic reagents .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Methodological Answer : Common challenges include:

- Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density in voids.

- Twinning : Implement twin refinement protocols in SHELXL, adjusting HKLF 5 instructions for split datasets.

- Thermal Motion : Apply anisotropic displacement parameters for non-H atoms. SHELX’s robust algorithms enable handling of high-resolution data despite these complexities .

Q. How can the hydrolytic stability of the carbamoyl group be assessed under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation via HPLC-UV/MS.

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under varying temperatures.

- Protective Group Strategies : Introduce tert-butyl or benzyl groups to carbamoyl nitrogen for comparative stability studies, as seen in pyridine derivative optimizations .

Q. What computational methods are suitable for elucidating the reaction mechanism of sulfonamide formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for sulfonyl chloride activation and nucleophilic attack by the piperidine nitrogen.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Isotopic Labeling : Use -labeled sulfonyl chlorides to track oxygen transfer pathways. These approaches are validated in mechanistic studies of similar heterocyclic systems .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsional angles with X-ray bond lengths to identify conformational flexibility.

- Dynamic NMR Experiments : Probe rotational barriers of thiophene rings at variable temperatures.

- Hirshfeld Surface Analysis : Map intermolecular interactions in the crystal lattice to explain discrepancies in solution vs. solid-state behavior. SHELX refinements provide complementary insights into structural dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.